(3S)-3-(tert-Butyloxycarbonylamino)heptanoic acid
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Overview
Description
“(3S)-3-(tert-Butyloxycarbonylamino)heptanoic acid” is a chemical compound with the empirical formula C12H23NO4 . It is a solid substance and its molecular weight is 245.32 . The InChI code for this compound is 1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 .
Molecular Structure Analysis
The SMILES string for this compound is CCCCC(NC(OC©©C)=O)CC(O)=O . This indicates that the compound has a linear carbon backbone with an amino group (NH2) and a carboxylic acid group (COOH) attached. The amino group is further modified with a tert-butoxycarbonyl group (BOC), which is commonly used in organic chemistry as a protecting group for amines.Physical And Chemical Properties Analysis
“(3S)-3-(tert-Butyloxycarbonylamino)heptanoic acid” is a solid substance . Its melting point is 85-86 degrees Celsius .Scientific Research Applications
- Application : Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into various organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to traditional batch methods.
Tertiary Butyl Ester Synthesis
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are commonly used in synthetic organic chemistry . The Boc group is a protecting group for amines, which are good nucleophiles and strong bases .
Mode of Action
The Boc group is introduced into a variety of organic compounds using flow microreactor systems . The Boc group protects the amine during chemical transformations, allowing for transformations of other functional groups . The Boc group is removed with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .
Biochemical Pathways
The tert-butyl group has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The properties of the compound, such as its predicted boiling point and density, are provided .
Result of Action
The introduction of the boc group into organic compounds using flow microreactor systems is more efficient, versatile, and sustainable compared to the batch .
Action Environment
The crowded tert-butyl group elicits a unique reactivity pattern, which is highlighted by its characteristic applications .
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFMJHZXSBEFB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(tert-Butyloxycarbonylamino)heptanoic acid | |
CAS RN |
119005-45-7 |
Source
|
Record name | (S)-3-((tert-butoxycarbonyl)amino)heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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